4-(1-Naphthyl)piperidine hydrochloride
Overview
Description
4-(1-Naphthyl)piperidine hydrochloride is a chemical compound with the molecular formula C15H18ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(1-Naphthyl)piperidine hydrochloride, often involves intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 4-(1-Naphthyl)piperidine hydrochloride consists of a piperidine ring attached to a naphthyl group . The average mass of the molecule is 247.763 Da, and the mono-isotopic mass is 247.112778 Da .Scientific Research Applications
Chemical Properties
“4-(1-Naphthyl)piperidine hydrochloride” has a CAS Number of 314083-21-1 and a molecular weight of 247.77 . .
Role in Drug Discovery
The piperidine nucleus, which is present in “4-(1-Naphthyl)piperidine hydrochloride”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications .
Anticancer Applications
Piperidine derivatives, including “4-(1-Naphthyl)piperidine hydrochloride”, are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antimicrobial Applications
Piperidine derivatives have been used as antimicrobial agents, providing a potential application for “4-(1-Naphthyl)piperidine hydrochloride” in this field .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are also used as analgesic and anti-inflammatory agents . This suggests that “4-(1-Naphthyl)piperidine hydrochloride” could potentially be used in pain management and inflammation reduction.
Antipsychotic Applications
Piperidine derivatives have been utilized as antipsychotic agents . This opens up the possibility for “4-(1-Naphthyl)piperidine hydrochloride” to be used in the treatment of psychiatric disorders.
Mechanism of Action
Target of Action
It is structurally related to piperazine, which is known to act as a gaba receptor agonist .
Mode of Action
Based on its structural similarity to piperazine, it may interact with its targets by mimicking the action of gaba, a neurotransmitter, thereby causing an influx of chloride ions into the neuron and leading to hyperpolarization . This results in a decrease in neuronal excitability.
Biochemical Pathways
Piperazine, a structurally related compound, is known to affect the gabaergic system . This suggests that 4-(1-Naphthyl)piperidine hydrochloride may also influence this pathway, leading to downstream effects such as decreased neuronal excitability.
Result of Action
Based on its structural similarity to piperazine, it may lead to decreased neuronal excitability due to its potential action on the gabaergic system .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the significant interest in this field . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(1-Naphthyl)piperidine hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-naphthalen-1-ylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-7,13,16H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZUGYSBJHJDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592395 | |
Record name | 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
314083-21-1 | |
Record name | 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 314083-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.